molecular formula C8H15N B13795596 8-Methyl-1-azabicyclo[3.2.1]octane CAS No. 90203-79-5

8-Methyl-1-azabicyclo[3.2.1]octane

Cat. No.: B13795596
CAS No.: 90203-79-5
M. Wt: 125.21 g/mol
InChI Key: FNNXZZNSWAPTMJ-UHFFFAOYSA-N
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Description

Significance of the 8-Azabicyclo[3.2.1]octane Framework in Organic Chemistry and Chemical Biology

The 8-azabicyclo[3.2.1]octane scaffold is the fundamental core of the tropane (B1204802) alkaloid family, which encompasses a diverse range of natural products with remarkable biological activities. rsc.orgresearchgate.net These compounds are predominantly found in plants of the Solanaceae and Erythroxylaceae families. drugbank.comnumberanalytics.com The structural rigidity of the bicyclic system is a key feature in medicinal chemistry, as it provides a stable platform for the precise positioning of functional groups to interact with biological receptors. rsc.org

The significance of this framework is underscored by its presence in well-known alkaloids such as atropine (B194438) and cocaine. wikipedia.orgwikipedia.orgbeilstein-journals.org The varied pharmacological properties of these molecules have spurred extensive research into the synthesis of novel analogues. The development of stereoselective methods to construct the 8-azabicyclo[3.2.1]octane core is a major focus, as the stereochemistry of substituents dramatically influences biological activity. rsc.orgnumberanalytics.comresearchgate.net Consequently, this scaffold serves as a vital building block in drug discovery programs, with research exploring its potential for creating agents with analgesic, anti-inflammatory, and neurological activities. chemimpex.comontosight.ai Furthermore, its unique structure presents interesting challenges and opportunities in the field of total synthesis of complex natural products. researchgate.net

Historical Context of 8-Methyl-1-azabicyclo[3.2.1]octane as a Foundational Structure

The history of the 8-azabicyclo[3.2.1]octane framework is deeply intertwined with the use of plants containing tropane alkaloids in traditional medicine for centuries. numberanalytics.comresearchgate.netnumberanalytics.com The elucidation of the structures of these natural products in the 19th century was a significant driver in the development of organic chemistry. researchgate.net

A landmark achievement in the history of this scaffold was Sir Robert Robinson's synthesis of tropinone (B130398) in 1917. Tropinone, or 8-methyl-8-azabicyclo[3.2.1]octan-3-one, is a crucial derivative and a key intermediate in the biosynthesis of many tropane alkaloids. researchgate.net This synthesis was remarkable for its simplicity and biomimetic approach, and it remains a classic example in the field of total synthesis. The availability of tropinone as a starting material has been pivotal for the synthesis of a vast number of tropane derivatives, including both natural products and novel synthetic analogues. researchgate.net This has cemented the role of the 8-methyl-8-azabicyclo[3.2.1]octane system as a foundational structure in synthetic and medicinal chemistry.

Scope and Research Focus on Academic Aspects of the this compound System

Academic research on the this compound system is extensive and multifaceted, primarily focusing on its synthesis and biological applications. A significant area of investigation is the development of new synthetic methodologies, particularly those that allow for enantioselective or stereocontrolled construction of the bicyclic scaffold. rsc.orgresearchgate.netresearchgate.netacs.org These methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological profiles.

The structural similarity of the tropane core to bioactive molecules like nicotine, cocaine, and morphine makes it an attractive template for drug discovery. rsc.org Research is actively exploring derivatives of this compound for a range of therapeutic applications. For instance, studies have investigated its derivatives as potential muscarinic receptor agonists, which are relevant for neurological conditions. nih.gov Other research has focused on developing compounds with nematicidal activity against plant-parasitic nematodes, and on creating derivatives with potential analgesic and anti-inflammatory properties. chemimpex.comsioc-journal.cn The synthesis of tropane analogues with varied substituents, such as arylmethylidene or oxadiazole groups, is a common strategy to explore new structure-activity relationships. nih.govtandfonline.com

Data Tables

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine98998-25-5C₈H₁₆N₂140.23
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate262444-61-1C₉H₁₇NO₃S219.30
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine)120-29-6C₈H₁₅NO141.21
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-, (3-endo)-13514-03-9C₈H₁₄ClN159.65
8-Azabicyclo[3.2.1]octane, 3-phenoxy-8-methyl-, exo-16487-31-3C₁₄H₁₉NO217.31

Data sourced from PubChem and Cheméo. chemeo.comchemeo.comnih.govnih.govnist.gov

Table 2: Research Applications of this compound Derivatives

Research AreaApplicationExample Derivative Class
Medicinal ChemistryMuscarinic receptor agonists2-(3-Amino-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
Agrochemical ResearchNematicidal agents8-Azabicyclo[3.2.1]-octane-3-isoxazole oximes
Organic SynthesisIntermediates for CNS agents2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones
Pharmaceutical DevelopmentIntermediates for analgesics and anti-inflammatory drugsEndo-8-methyl-8-azabicyclo[3.2.1]octane-3-methanol

Information compiled from various research articles. chemimpex.comnih.govsioc-journal.cntandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90203-79-5

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

8-methyl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-7-8-3-2-5-9(7)6-4-8/h7-8H,2-6H2,1H3

InChI Key

FNNXZZNSWAPTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCN1CC2

Origin of Product

United States

Nomenclature, Stereochemistry, and Conformational Analysis of 8 Methyl 1 Azabicyclo 3.2.1 Octane and Its Core Derivatives

Standard IUPAC Nomenclature and Common Synonyms of the 8-Methyl-1-azabicyclo[3.2.1]octane Ring System

The systematic name for the core structure, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . This name precisely describes a bicyclic system where a nitrogen atom is at a bridgehead position (position 1), and there is a methyl group attached to the nitrogen at position 8. The numbers in the brackets, [3.2.1], denote the lengths of the bridges connecting the two bridgehead atoms (N1 and C5).

This bicyclic system is the fundamental core of tropane (B1204802) alkaloids. researchgate.netiucr.orguni-regensburg.de Consequently, it is often referred to by its common synonym, tropane . researchgate.netiucr.org Derivatives of this structure are prevalent in numerous natural products and synthetic compounds, leading to a variety of synonyms depending on the specific substitutions. For instance, tropinone (B130398) is 8-methyl-8-azabicyclo[3.2.1]octan-3-one. researchgate.net

Isomeric Forms and Stereochemical Designations

The three-dimensional arrangement of atoms in the this compound scaffold gives rise to various isomeric forms, which are crucial for its biological activity and chemical reactivity.

Endo- and Exo- Isomerism

Substituents on the bicyclic ring can be oriented in two distinct stereochemical positions, designated as endo or exo. ontosight.ai The "exo-" configuration indicates that the substituent is positioned away from the nitrogen atom. ontosight.ai Conversely, an endo substituent is oriented towards the larger of the remaining bridges (the C6-C7 bridge). This isomerism significantly influences the molecule's shape and its interaction with biological targets. acs.orgnih.gov For example, in some derivatives, the endo-isomer shows biological activity while the corresponding exo-diastereoisomer is inactive. acs.orgnih.gov The separation of exo and endo isomers can sometimes be achieved through methods like selective crystallization. iucr.org

Chiral Centers and Enantiomeric Purity within the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane system is inherently chiral. rsc.org Unless it is synthesized from enantiomerically pure starting materials or through an asymmetric process, it typically exists as a racemic mixture of two enantiomers. rsc.org The bridgehead carbons, C1 and C5, are chiral centers. The absolute configuration of these centers is designated using the (R) and (S) nomenclature. For instance, the tropane ring is specified as (1R,5S)-8-methyl-8-azabicyclo-[3.2.1]octane. researchgate.net Achieving high enantiomeric purity is often a critical goal in the synthesis of derivatives, as different enantiomers can exhibit distinct biological activities. researchgate.net

Diastereoselective Control in this compound Derivatives

The synthesis of specific diastereomers of this compound derivatives is a significant area of research. Diastereoselective reactions are often employed to control the stereochemical outcome. researchgate.net For example, the aldol (B89426) reaction of tropinone can be controlled to produce specific diastereomers, which are key steps in the synthesis of various tropane alkaloids. researchgate.net The choice of reagents and reaction conditions plays a pivotal role in determining the diastereoselectivity of these transformations.

Conformational Preferences and Dynamics of the Bicyclic System

The bicyclic nature of the 8-azabicyclo[3.2.1]octane framework imposes significant conformational constraints, yet the ring system retains a degree of flexibility.

N-Invertomer Stereochemistry and Preferences in N-Substituted Azabicyclic Systems

The 8-azabicyclo[3.2.1]octane framework, a core structure in compounds like tropane (8-methyl-8-azabicyclo[3.2.1]octane), features a tertiary amine bridgehead. academie-sciences.frresearchgate.net In N-substituted derivatives, the nitrogen atom is a stereocenter that can undergo inversion, leading to the formation of two distinct diastereomers known as N-invertomers. These invertomers are characterized by the orientation of the N-substituent, which can be either axial or equatorial with respect to the piperidine (B6355638) ring of the bicyclic system. academie-sciences.fr The relative stability and equilibrium between these invertomers are of significant interest in medicinal chemistry, as they can profoundly influence the molecule's ability to interact with receptor binding sites. academie-sciences.fr

The preference for a particular N-invertomer is not fixed and is highly dependent on the molecular environment, including the solvent, and the nature of the N-substituent itself. Research combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations has been instrumental in elucidating these preferences. academie-sciences.fr

Studies on tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and related structures have revealed contrasting preferences based on solvent polarity. academie-sciences.fr

In Polar Solvents : There is a discernible preference for the N-substituent to adopt an equatorial position. For instance, the equatorial-to-axial invertomer ratio for deuterotropinone deuterochloride in deuterium (B1214612) oxide (D₂O) was determined by NMR to be 4.2. academie-sciences.fr This preference in polar, protic solvents is critical for understanding reactivity in aqueous biological systems and certain "green" synthetic reactions. academie-sciences.fr

In Nonpolar Solvents : In less polar solvents like chloroform-d (B32938) (CDCl₃), previous NMR studies suggested an axial or a slight preference for an axial orientation of the N-substituents in tropinone and related compounds. academie-sciences.fr However, for some C-3 substituted tropanes in a chlorotrifluoromethane (B1293557) (CFCl₃) solution at low temperatures, a preference for the equatorial N-invertomer was observed. academie-sciences.fr

The determination of these preferences is often challenging. Direct observation via methods like ROESY in protic solvents can be hindered by low solubility, rapid invertomer interchange, and solvent interference. academie-sciences.fr Consequently, a combined approach using ¹³C NMR and verified DFT calculations has proven to be a more reliable method. academie-sciences.fr

N-Invertomer Preferences for Tropane Derivatives in Various Solvents
CompoundSolventObserved N-Substituent PreferenceMethodCitation
Deuterotropinone DeuterochlorideD₂OEquatorial (Ratio Eq/Ax = 4.2)NMR academie-sciences.fr
TropinoneCDCl₃Axial or Slight AxialNMR academie-sciences.fr
C-3 Substituted TropanesCFCl₃Equatorial¹³C NMR academie-sciences.fr

Influence of Substituents on Conformational Stability

The crystal structure data reveals that there is no universal orientation for the N-methyl group; its configuration is dependent on the specific substitution pattern of the entire molecule. academie-sciences.fr

An axial N-methyl configuration is observed in the crystal structures of tropinone and the natural alkaloid scopolamine (B1681570). academie-sciences.fr

Conversely, an equatorial N-methyl group is found in cocaine and its salts, as well as in phenyltropane and various aldol addition products of tropinone. academie-sciences.fr

This demonstrates that substituents at other positions, such as the C-3 position, play a crucial role in determining the most stable conformation of the N-methyl group in the solid state. For example, the addition of a benzyl (B1604629) group to the nitrogen (N-benzylnortropinone) also results in a preference for the equatorial position in the crystalline aldol derivatives. academie-sciences.fr Similarly, studies on esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols suggest a chair-envelope conformation for the bicyclic system where the N-CH₃ group is in an equatorial position in a CDCl₃ solution. csic.es

Influence of Ring Substituents on N-Methyl Group Conformation in Solid State (X-ray Crystallography)
CompoundN-Methyl ConfigurationCitation
TropinoneAxial academie-sciences.fr
ScopolamineAxial academie-sciences.fr
Cocaine (and its salts)Equatorial academie-sciences.fr
PhenyltropaneEquatorial academie-sciences.fr
Tropinone AldolsEquatorial academie-sciences.fr

Advanced Synthetic Methodologies for 8 Methyl 1 Azabicyclo 3.2.1 Octane and Analogues

Classical Total Synthesis Approaches to the 8-Azabicyclo[3.2.1]octane Scaffold

The foundational methods for constructing the 8-azabicyclo[3.2.1]octane core have paved the way for more complex and stereocontrolled syntheses. These classical approaches are characterized by their innovative strategies for ring formation.

Robinson-Schöpf Condensation and its Variants in Tropinone (B130398) Synthesis

The synthesis of tropinone by Sir Robert Robinson in 1917 stands as a landmark achievement in organic synthesis. wikipedia.org This one-pot reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid. wikipedia.orgchemicalbook.com The reaction proceeds through a double Mannich reaction, where an initial intermolecular reaction is followed by an intramolecular cyclization to form the bicyclic core. wikipedia.orgmdma.ch

The original synthesis reported a modest yield of 17%, which was later significantly improved by Clemens Schöpf, who demonstrated that conducting the reaction under physiological pH conditions (around pH 5-9) could increase the yield to over 80%. wikipedia.orgwikipedia.orgorientjchem.org The use of acetonedicarboxylic acid is crucial as its enolate is more reactive than that of acetone (B3395972). Subsequent decarboxylation affords tropinone. orientjchem.org Theoretical studies have further elucidated the reaction mechanism, confirming the favorability of the proposed intermediates and transition states. mdma.ch

Table 1: Key Developments in Robinson-Schöpf Condensation for Tropinone Synthesis

YearInvestigator(s)Key Improvement/VariantReported Yield
1917RobinsonInitial one-pot synthesis of tropinone. wikipedia.org17%
1935SchöpfOptimization of reaction pH to physiological conditions. wikipedia.orgorientjchem.orgUp to 85%
ModernVariousUse of alternative dicarboxylates and reaction conditions. orientjchem.orgConsistently high yields

Intermolecular and Intramolecular Cyclization Strategies for the Bicyclic Core

Beyond the Robinson-Schöpf condensation, other cyclization strategies have been developed to construct the 8-azabicyclo[3.2.1]octane scaffold. Intramolecular Mannich reactions have proven to be a powerful tool. In this approach, a suitably functionalized acyclic or monocyclic precursor containing both an amine and a carbonyl or its equivalent undergoes cyclization to form the bicyclic system. nih.govua.es For instance, an N-substituted aminodioxolane precursor can be cyclized to form the azabicyclic skeleton. nih.gov

Intermolecular strategies often involve cycloaddition reactions. A notable example is the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. These reactions can provide rapid access to the tropane (B1204802) core, often with good control over stereochemistry. ehu.es Another powerful method is the [4+3] cycloaddition, for example, between a pyrrole (B145914) derivative and a dihaloketone, which has been used to prepare N-protected tropenones. thieme-connect.de

Enantioselective and Diastereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

The biological activity of many tropane alkaloids is highly dependent on their stereochemistry. researchgate.net Consequently, the development of enantioselective and diastereoselective methods for the synthesis of 8-azabicyclo[3.2.1]octane derivatives is of paramount importance. These methods can be broadly categorized into those that use asymmetric catalysis, desymmetrization strategies, or chiral auxiliaries. ehu.esresearchgate.net

Asymmetric Catalysis in the Construction of the Azabicyclic System

Asymmetric catalysis offers an efficient way to introduce chirality during the synthesis of the 8-azabicyclo[3.2.1]octane scaffold. Both metal-based and organocatalytic systems have been successfully employed.

Rhodium-catalyzed reactions have been particularly effective. For instance, Rh-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions have been used in the kinetic resolution of racemic N-Boc-nortropane-derived allylic chlorides, affording enantiopure products with high enantioselectivity. nih.gov Rhodium catalysis has also been applied to [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles to yield substituted tropanes. nih.gov

Copper-catalyzed reactions have also emerged as a powerful tool. For example, a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid has been used for the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, yielding optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org Copper(I) catalysts have also been used in the enantioselective desymmetrization of meso-cyclobutenes to prepare chiral cyclobutanes, a strategy that can be adapted for the synthesis of tropane precursors. nih.gov

Table 2: Examples of Asymmetric Catalysis in 8-Azabicyclo[3.2.1]octane Synthesis

Catalyst SystemReaction TypeSubstrateYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Rh(I)/Chiral LigandSuzuki-Miyaura Kinetic ResolutionRacemic N-Boc-nortropane-derived allylic chloride37-63%93-95% ee
Rh(II)/Chiral Lewis Acid1,3-Dipolar CycloadditionDiazo imine-derived cyclic azomethine ylideup to 99%>99:1 dr, 99% ee
Cu(I)/Chiral LigandDesymmetrizationmeso-CyclobuteneHighHigh dr and ee

Desymmetrization Strategies for Achiral Tropinone Derivatives

Desymmetrization of achiral, meso-tropinone derivatives is a widely used strategy to access enantiomerically enriched tropanes. ehu.esresearchgate.net This approach involves the selective reaction of one of two enantiotopic functional groups in the symmetrical starting material.

A common method involves the use of chiral lithium amide bases to effect an enantioselective deprotonation of tropinone, followed by trapping of the resulting chiral enolate with an electrophile. ehu.esusask.ca This has been successfully applied in the synthesis of various tropane alkaloids. For example, the use of a phenylglycinol-derived chiral lithium amide base in an aldol (B89426) reaction with benzaldehyde (B42025) can proceed with excellent enantiocontrol. ehu.es

Enzymatic desymmetrization offers a green and highly selective alternative. Ene-reductases, for instance, can catalyze the selective reduction of one of the double bonds in a prochiral tropenone derivative to yield a chiral cyclohexenone with high enantioselectivity. rsc.org Another innovative approach is the Brønsted acid-catalyzed pseudotransannular ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene, which directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. nih.gov

Table 3: Desymmetrization Approaches to Chiral 8-Azabicyclo[3.2.1]octane Derivatives

MethodReagent/CatalystSubstrateProduct TypeYieldEnantiomeric Excess (ee)
Chiral Lithium Amide Deprotonation(S,S)-N,N-bis(1-phenylethyl)amideTropinoneAldol adductHighup to 100% ee
Enzymatic ReductionEne-reductase (Bacillus subtilis)Prochiral tropenoneChiral cyclohexenoneHighHigh
Brønsted Acid Catalyzed Ring OpeningChiral Phosphoric Acidmeso-EpoxideTropanolExcellentExcellent

Chiral Auxiliary and Chiral Starting Material Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. In the context of 8-azabicyclo[3.2.1]octane synthesis, a chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

A prominent example is the use of Oppolzer's camphorsultam. wikipedia.orgresearchgate.net This chiral auxiliary can be attached to a precursor molecule to control the facial selectivity of reactions such as Diels-Alder cycloadditions or aldol reactions. nih.govchemrxiv.org For instance, an α,β-unsaturated amide derived from Oppolzer's camphorsultam can undergo a diastereoselective 1,3-dipolar cycloaddition with an azomethine ylide to produce a tropane derivative with excellent diastereoselectivity. ehu.es

Syntheses starting from the chiral pool, which utilizes readily available enantiopure natural products as starting materials, are also common. uni-regensburg.de For example, amino acids or carbohydrates can be elaborated into acyclic precursors that already contain the necessary stereochemical information for the stereocontrolled formation of the bicyclic system. nih.gov

Table 4: Chiral Auxiliary-Controlled Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de) / Diastereomeric Ratio (dr)
Oppolzer's Camphorsultam1,3-Dipolar CycloadditionExcellent
(R)-α-MethylbenzylamineIntramolecular Mannich ReactionExcellent for cyclization
N-tert-Butanesulfinyl IminesDecarboxylative-Mannich CouplingHigh

Biomimetic and Semisynthetic Routes to 8-Methyl-1-azabicyclo[3.2.1]octane Derivatives

Biomimetic and semisynthetic approaches offer elegant and efficient pathways to construct and diversify the this compound framework, often drawing inspiration from nature's own synthetic strategies.

Enzymatic Transformations and Biocatalysis in Azabicyclic Synthesis

The application of enzymatic transformations and biocatalysis has emerged as a powerful tool in the synthesis of azabicyclic structures, providing high stereoselectivity under mild reaction conditions. ucl.ac.uk Enzymes, such as transaminases, have been a focus of protein engineering to achieve efficient and highly diastereoselective synthesis of tropane alkaloid precursors. scispace.com

One notable example involves the use of a transaminase from Ruegeria sp. TM1040, which was engineered through a combination of rational design and directed evolution. scispace.com This engineered enzyme demonstrated the ability to transform 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one into the corresponding exo-amino product with exceptional diastereoselectivity (>99% de). scispace.com This highlights the potential of biocatalysis to overcome challenges in controlling stereochemistry during the synthesis of complex molecules.

Metabolomics-guided discovery has also played a crucial role in identifying novel enzymes involved in the biosynthesis of modified tropane alkaloids. nih.gov For instance, cytochrome P450s from Atropa belladonna have been identified to catalyze key steps in the formation of calystegines, which are polyhydroxylated nortropane alkaloids derived from pseudotropine. nih.gov Specifically, one P450 enzyme was found to act as a dual N-demethylase/ring-hydroxylase, while another functions as a ring-hydroxylase, demonstrating the intricate enzymatic machinery involved in the diversification of the tropane skeleton in nature. nih.gov

Modifications of Naturally Occurring Tropane Alkaloids

The chemical modification of readily available, naturally occurring tropane alkaloids serves as a valuable semisynthetic strategy to generate novel derivatives with potentially altered or improved pharmacological properties. nih.govinhn.org Tropane alkaloids, a class of over 300 compounds, share the fundamental 8-azabicyclo[3.2.1]octane core. ehu.es

A significant portion of these natural products are esters of hydroxytropanes with various carboxylic acids. scispace.com Semisynthetic approaches often involve the hydrolysis of these ester groups followed by re-esterification with different acids to create a diverse library of analogues. Furthermore, modifications can be made to the tropane skeleton itself. For example, the N-demethylation of tropane alkaloids to nortropane derivatives, which can then be re-alkylated, provides another avenue for structural diversification. nih.gov The conversion of tropine (B42219) to pseudotropine, altering the stereochemistry of the hydroxyl group, is another key transformation that can lead to different classes of modified tropane alkaloids, such as the calystegines. nih.gov

Development of Novel Synthetic Building Blocks and Intermediates based on the 8-Azabicyclo[3.2.1]octane Skeleton

The development of novel synthetic building blocks and intermediates derived from the 8-azabicyclo[3.2.1]octane skeleton is crucial for the efficient construction of complex tropane alkaloids and their analogues. A versatile two-step method has been developed for the synthesis of 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones. uky.edu This process involves a mono-aldol condensation of tropinone with various aryl aldehydes, followed by dehydration catalyzed by p-toluenesulfonic acid. uky.edu

Another innovative approach focuses on the enantioselective synthesis of hydroxylated 8-azabicyclo[3.2.1]octan-3-ones from keto-lactams. bohrium.com This method proceeds through the formation of a silyl (B83357) enol ether, lactam activation, and a halide-promoted cyclization to yield 1-halotropan-3-ones. These stable intermediates can then be subjected to radical dechlorination to afford the desired hydroxylated tropan-3-ones, which are valuable precursors for various tropane alkaloids. bohrium.com The ability to generate these key intermediates in an enantioselective manner is of high importance, as the biological activity of many tropane alkaloids is dependent on their absolute stereochemistry. bohrium.com

Chemoenzymatic Synthesis of Functionalized this compound Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful strategy for producing functionalized this compound derivatives. nih.gov This approach leverages the strengths of both methodologies to create complex molecules with high precision.

A notable example is the chemoenzymatic total synthesis of natural products, which often contain multiple stereocenters. nih.gov By integrating enzymatic steps, such as asymmetric reductions or transaminations, with traditional chemical transformations, chemists can achieve high yields and enantiomeric excess. For instance, a one-pot sequential chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols by combining a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction using stereocomplementary ketoreductases (KREDs). nih.gov

The synthesis of tropane alkaloids and their analogues can significantly benefit from such chemoenzymatic cascades. For example, the enzymatic reduction of a ketone on the 8-azabicyclo[3.2.1]octane core can establish a key stereocenter, which can then be further elaborated through chemical means. This integrated approach allows for the efficient and stereocontrolled synthesis of a wide range of functionalized derivatives. nih.gov

Chemical Reactivity and Derivatization Strategies for the 8 Methyl 1 Azabicyclo 3.2.1 Octane Scaffold

Functional Group Transformations on the Bicyclic Core

The inherent functionalities of the 8-methyl-1-azabicyclo[3.2.1]octane system, particularly when substituted with a hydroxyl group at the C-3 position, as in tropine (B42219) and pseudotropine, provide a rich platform for chemical manipulation.

Oxidation Reactions (e.g., to Tropinone)

A notable biomimetic synthesis of tropinone (B130398) was developed by Robert Robinson in 1917. rsc.orgwikipedia.org This "double Mannich" reaction involves the condensation of succinaldehyde, methylamine, and acetone (B3395972) dicarboxylic acid (or a synthetic equivalent) in a one-pot reaction, mimicking the proposed biosynthetic pathway. wikipedia.org More recent advancements have identified the involvement of a non-canonical polyketide synthase and a cytochrome P450 enzyme in the biosynthesis of tropinone from the N-methyl-Δ1-pyrrolinium cation and malonyl-CoA. nih.govnih.gov

Reduction Reactions (e.g., to Tropine and Pseudotropine)

The reduction of the carbonyl group in tropinone is a critical step that dictates the stereochemistry at the C-3 position, leading to the formation of two diastereomeric alcohols: tropine (3α-tropanol) and pseudotropine (3β-tropanol). nih.govmdpi.com

In plant biosynthesis, this reduction is catalyzed by two distinct NADPH-dependent enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.govpsu.edu TR-I stereospecifically reduces tropinone to tropine, while TR-II produces pseudotropine. nih.govpsu.edu The relative activities of these enzymes determine the ratio of tropine to pseudotropine in different plant species. wikipedia.org For instance, in many tropane (B1204802) alkaloid-producing plants, TR-I activity is significantly higher than TR-II, leading to a predominance of tropine. wikipedia.org

In the laboratory, the stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions. psu.edu For example, catalytic hydrogenation of tropinone over a nickel catalyst can yield tropine with a low pseudotropine content. google.com The ability to selectively produce either tropine or pseudotropine is crucial for the synthesis of various tropane alkaloids and their analogues, as the stereochemistry at C-3 significantly influences their biological activity. numberanalytics.com

Substitution Reactions, particularly at the Hydroxyl Group (e.g., Esterification)

The hydroxyl group of tropine and pseudotropine is a key site for derivatization, most commonly through esterification. uomustansiriyah.edu.iqdoi.org This reaction is fundamental to the biosynthesis of many naturally occurring tropane alkaloids, such as hyoscyamine (B1674123) and cocaine, which are esters of tropine or its derivatives. nih.govuomustansiriyah.edu.iq

For example, the biosynthesis of hyoscyamine involves the esterification of tropine with tropic acid. uomustansiriyah.edu.iq Similarly, cocaine is the methyl ester of benzoylecgonine, which is itself an ester of a tropane derivative. uomustansiriyah.edu.iq In synthetic chemistry, esterification of tropine can be achieved by reacting it with an appropriate acyl chloride or carboxylic acid under suitable conditions. sci-hub.se For instance, the synthesis of datumetine (B1594502) has been accomplished through the esterification of tropine with p-anisoyl chloride. nih.gov The hydrolysis of these esters can regenerate the parent alcohol, tropine or pseudotropine, allowing for further functionalization. nih.gov

Ring-Opening and Ring-Expansion/Contraction Reactions of the 8-Azabicyclo[3.2.1]octane System

The strained bicyclic structure of the 8-azabicyclo[3.2.1]octane system can undergo ring-opening reactions under certain conditions. For instance, the lithium enolate of tropinone has been shown to react with alkyl chloroformates to yield 6-N-carboalkoxy-N-methyl-2-cycloheptenones. cdnsciencepub.comcdnsciencepub.comresearchgate.net This enantioselective ring-opening provides a pathway to tropane alkaloids functionalized at the C-6 or C-7 positions. cdnsciencepub.comcdnsciencepub.comresearchgate.net A retro-aza-Michael ring-opening of tropinone has also been investigated. researchgate.net

Ring-expansion and ring-contraction reactions represent another strategy for modifying the tropane scaffold. etsu.edumdpi.com These reactions can be used to alter the size of the carbocyclic ring, leading to novel bicyclic systems. For example, a copper-catalyzed ring expansion of vinyl aziridines has been reported as a method to form 3-pyrrolines. acs.org While not directly starting from the 8-azabicyclo[3.2.1]octane system, such strategies highlight the potential for ring-manipulation in related nitrogen-containing heterocycles.

N-Alkylation and N-Derivatization Reactions of the Bridgehead Nitrogen

The tertiary amine at the N-8 position of the tropane skeleton is a key functional group that can be readily modified. N-alkylation introduces different substituents on the nitrogen atom, which can significantly impact the biological properties of the resulting compounds. acs.org For example, N-arylated tropane derivatives can be synthesized through visible-light photoredox catalysis. nih.gov

N-demethylation of the 8-methyl group to form the corresponding nortropane derivative is another important transformation. This allows for the introduction of a wide variety of substituents at the nitrogen atom. For instance, a one-step global reduction/reductive amination sequence can be employed to access N-8 functionalized tropanes. nih.gov

Regioselective and Stereoselective Functionalization of the Azabicyclo[3.2.1]octane Skeleton

Achieving regioselective and stereoselective functionalization of the 8-azabicyclo[3.2.1]octane skeleton is a significant challenge and a major focus of synthetic efforts. The development of methods to introduce substituents at specific positions with defined stereochemistry is crucial for the synthesis of complex tropane alkaloids and their analogues. nih.gov

One approach involves the use of a C6-C7 olefin as a functional group handle for late-stage diversification. nih.gov This allows for the introduction of substituents at these positions through various olefin functionalization reactions. Another strategy utilizes a 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) derivatives to stereoselectively synthesize tropanes with substituents at the C-6 and C-7 positions. nih.gov

Asymmetric induction in the C-alkylation of tropane-derived enamines has also been explored as a method for the stereoselective synthesis of α-alkylated aldehydes. acs.orgsigmaaldrich.com Furthermore, ring-closing iodoamination reactions have been used to construct the 8-azabicyclo[3.2.1]octane scaffold with high diastereoselectivity. ox.ac.uk The ability to control the stereochemistry at multiple centers is essential for accessing the diverse array of naturally occurring and synthetically modified tropane alkaloids.

Cascade Reactions and Multicomponent Reactions Incorporating the this compound Moiety

Cascade reactions and multicomponent reactions represent highly efficient synthetic strategies for the construction of complex molecular architectures from simple starting materials in a single operation. These approaches are particularly valuable in medicinal chemistry and drug discovery for the rapid generation of diverse compound libraries. The this compound scaffold, a core component of tropane alkaloids, has been successfully incorporated into such elegant and convergent synthetic routes.

A notable example involves the enantioselective synthesis of tropane derivatives through a cascade process that combines a palladium-catalyzed cycloisomerization with a cobalt(II)-catalyzed intermolecular (5+2) cycloaddition. This method allows for the construction of the bicyclic system with high stereocontrol. ehu.es Another powerful cascade reaction is the cyclopropanation/Cope rearrangement, which has been developed in an enantioselective fashion using a chiral rhodium catalyst for the (4+3) cycloaddition of pyrroles and 2-(siloxy)vinyldiazoacetates. ehu.es This process provides excellent diastereoselectivities and enantioselectivities for a variety of substituted tropanes. ehu.es

Furthermore, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole and furan (B31954) derivatives has been demonstrated for the synthesis of 8-aza- and 8-oxabicyclo[3.2.1]octanes. researchgate.netresearchgate.net This approach offers a versatile pathway to analogues of cocaine with diverse substitution patterns. researchgate.netresearchgate.net Gold-catalyzed cascade reactions have also been employed, featuring an intramolecular nucleophilic addition of a hydroxyl group to a carbon-carbon triple bond, followed by isomerization and a semi-pinacol rearrangement to form oxabicyclo[3.2.1]octane scaffolds. nih.gov

In the realm of multicomponent reactions, the Bucherer–Bergs reaction has been applied to synthesize spiro-hydantoin derivatives of the tropane skeleton. mdpi.com This reaction, which combines a ketone, cyanide, and ammonium (B1175870) carbonate, provides a direct route to these complex heterocyclic systems. mdpi.com The Petasis-borono Mannich (PBM) reaction, a three-component coupling of an amine, an aldehyde (such as formaldehyde), and an organoboronic acid, has also been utilized to synthesize derivatives, showcasing the versatility of this scaffold in multicomponent settings. researchgate.net

Table 1: Examples of Cascade and Multicomponent Reactions Involving the this compound Scaffold

Reaction TypeKey TransformationReactantsCatalyst/ConditionsProduct ScaffoldRef.
Cascade ReactionPd-catalyzed cycloisomerization / Co(II)-catalyzed (5+2) cycloadditionN-Boc-pyrrole derivatives, alkynesPd(OAc)₂, [CoL*]Substituted tropanes ehu.es
Cascade ReactionRh-catalyzed (4+3) cycloadditionPyrroles, 2-(siloxy)vinyldiazoacetateRh₂(PTAD)₄Substituted tropanes ehu.es
Cascade ReactionMicrowave-assisted 6π-electrocyclic ring-opening / [3+2] cycloadditionCyclopropanated pyrrole/furan derivatives, dipolarophilesMicrowave irradiation8-Aza- and 8-oxabicyclo[3.2.1]octanes researchgate.netresearchgate.net
Cascade ReactionGold-catalyzed cyclization/semi-pinacol rearrangementCyclohexane-trans-1,4-diol with an alkyne side chainAu(I) catalystOxabicyclo[3.2.1]octane nih.gov
Multicomponent ReactionBucherer–Bergs reactionTropinone, KCN, (NH₄)₂CO₃HeatTropane-spiro-hydantoins mdpi.com
Multicomponent ReactionPetasis-borono Mannich reactionAmines, formaldehyde, organoboronic acidsMetal-freeAmine derivatives researchgate.net

Structure Activity Relationship Sar Studies of 8 Methyl 1 Azabicyclo 3.2.1 Octane Derivatives

Impact of Stereochemistry on Molecular Interactions and Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, within the 8-methyl-1-azabicyclo[3.2.1]octane framework is a critical determinant of its biological activity. The orientation of substituents on the bicyclic ring system significantly influences how these molecules interact with their biological targets.

Research has demonstrated that the stereochemistry at position 3 of the azabicyclic scaffold is particularly important. For instance, in a series of pyrazole (B372694) sulfonamide derivatives, the endo-configuration of an ether substitution at the pseudoasymmetric carbon in position 3 was found to be more potent than the corresponding exo-diastereoisomer. semanticscholar.org Specifically, the endo-phenoxy derivative was approximately seven times more active than its exo-counterpart. semanticscholar.org This preference for the endo geometry was a consistent finding, highlighting the precise spatial requirements for effective binding. semanticscholar.orgnih.gov

Furthermore, the orientation of the N-methyl group on the bridgehead nitrogen can modulate activity. This is achieved by either directly influencing the ligand's interaction within the protein's binding pocket or by positioning the aryl substituent favorably for binding. nih.gov The interconversion between axial and equatorial N-methyl conformers, a process known as nitrogen inversion, has been studied using NMR spectroscopy, revealing that the energetic balance between these conformers can impact biological activity. nih.govresearchgate.net

The synthesis of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives is a key strategy to enhance biological activity and specificity. Chiral synthesis methods allow for the controlled placement of substituents, leading to compounds with optimized interactions at their target sites. researchgate.net

Role of Substituents on the Azabicyclo[3.2.1]octane Ring System in Modulating Activity

The nature and position of substituents on the azabicyclo[3.2.1]octane ring system play a pivotal role in modulating the bioactivity of its derivatives. SAR studies have systematically explored the effects of various functional groups to optimize potency and selectivity.

In the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, modifications to a piperidine (B6355638) heterocycle connecting a pyrazole ring to a pyrazine (B50134) were investigated. acs.org It was found that replacing an oxygen linker with a nitrogen or methylene (B1212753) unit, or removing the linker altogether, led to a loss of inhibitory activity. acs.org This suggests a specific requirement for the ether linkage in this series.

Furthermore, the position of substituents on an attached phenyl ring was shown to be critical. A methyl scan around the phenyl ring revealed that the para position was the most favorable for substitution. semanticscholar.org For example, a para-methyl-substituted phenoxy sulfonamide exhibited significantly higher potency compared to its ortho- and meta-methyl-phenoxy analogs. nih.gov While a polar 4-cyano group was detrimental to activity, other para-substituents like 4-trifluoromethyl, 4-methoxy, and 4-fluoro were well-tolerated. nih.gov

The introduction of bulky substituents can also have a profound effect. For instance, bulky groups like naphthamide derivatives can restrict the conformational flexibility of the molecule, which in turn can improve selectivity for specific biological targets such as the dopamine (B1211576) transporter (DAT) over the norepinephrine (B1679862) transporter (NET).

The following table summarizes the impact of various substituents on the inhibitory activity of certain 8-azabicyclo[3.2.1]octane derivatives against human NAAA:

Compound/ModificationSubstituent/Featureh-NAAA IC50 (µM)
para-methyl phenoxy sulfonamide (endo)4-CH30.036 nih.gov
ortho-methyl phenoxy sulfonamide (endo)2-CH30.291 nih.gov
meta-methyl phenoxy sulfonamide (endo)3-CH30.614 nih.gov
para-methyl phenoxy sulfonamide (exo)4-CH38.71 nih.gov
para-cyano phenoxy sulfonamide (endo)4-CN0.757 nih.gov
para-trifluoromethyl phenoxy sulfonamide (endo)4-CF30.212 nih.gov
para-methoxy phenoxy sulfonamide (endo)4-OCH30.175 nih.gov
para-fluoro phenoxy sulfonamide (endo)4-F0.143 nih.gov

Influence of Bridgehead Nitrogen Methylation and its Modifications on Molecular Recognition

The methylation of the bridgehead nitrogen at position 8 is a defining characteristic of the this compound core and significantly influences its interaction with biological targets. The N-methyl group's orientation, whether axial or equatorial, can directly affect how the molecule fits into a receptor's binding pocket. nih.govresearchgate.net

SAR studies have explored the impact of modifying this N-methyl group. In a series of compounds targeting monoamine transporters, replacing the N-methyl group with other alkyl or aryl groups led to varied effects on binding affinity and selectivity. nih.govnih.gov For instance, while N-ethyl and N-propyl analogues showed similar dopamine transporter (DAT) affinity to the N-methyl derivative, the N-allyl analogue was twice as potent. nih.gov Surprisingly, the N-cyclopropylmethyl analogue exhibited even greater potency, being nearly three-fold more potent than other N-alkyl derivatives. nih.govnih.gov

The table below illustrates the effect of N-substituent modifications on the DAT binding affinity of certain 8-azabicyclo[3.2.1]octane derivatives:

CompoundN-SubstituentDAT Ki (nM)
8Methyl19 nih.gov
22aEthylSimilar to methyl nih.gov
22bPropylSimilar to methyl nih.gov
22cAllyl21 nih.gov
22eCyclopropylmethyl4.0 nih.govnih.gov
22f-hBenzyl (B1604629) derivatives3-6 nih.gov

Conformational Flexibility and its Implications for Ligand-Receptor Binding (excluding specific clinical outcomes)

The rigidity of the this compound scaffold is a key feature that influences its binding to receptors. Constraining the flexibility of a molecule can be beneficial for bioactivity, as it reduces the entropic penalty associated with binding to a target. semanticscholar.orgacs.org

Studies have shown that replacing a more flexible piperidine ring with the more conformationally rigid azabicyclo[3.2.1]octane core can lead to a significant boost in potency. semanticscholar.orgnih.gov This suggests that the pre-organization of the molecule into a specific conformation that is favorable for binding is advantageous.

However, the bicyclic nature of the scaffold does not eliminate all flexibility. The piperidine ring within the structure can still adopt different conformations, and the orientation of substituents can be influenced by these conformational preferences. acs.org For example, the introduction of a bridge can further restrict the piperidine ring's conformation, which can improve inhibition of certain enzymes by minimizing the entropic penalty of binding and increasing lipophilicity. acs.org

Molecular docking and molecular dynamics simulations are computational tools used to study the conformational flexibility of these molecules and predict how they will bind to their receptors. These studies can help to rationalize the observed SAR and guide the design of new, more potent, and selective derivatives.

Comparative SAR with Related Azabicyclic Scaffolds (e.g., 2-azabicyclo[3.2.1]octanes)

The 1-azabicyclo[3.2.1]octane ring system is just one of several related azabicyclic scaffolds that have been explored in medicinal chemistry. Comparing the SAR of this compound derivatives with those of other azabicycles, such as 2-azabicyclo[3.2.1]octanes and 6-azabicyclo[3.2.1]octanes, provides valuable insights into the structural requirements for specific biological activities.

The 2-azabicyclo[3.2.1]octane scaffold has also shown significant potential in drug discovery. rsc.org Derivatives of this scaffold have been investigated as triple reuptake inhibitors, targeting the serotonin, dopamine, and norepinephrine transporters. researchgate.net The stereochemistry of these compounds is also critical, with different isomers exhibiting varying potencies. researchgate.net

The 6-azabicyclo[3.2.1]octane core has been utilized in the development of analgesics and other pharmacologically active compounds. ontosight.ai The arrangement of substituents on this scaffold, including the nitrogen atom's position, influences its interaction with biological targets like opioid receptors. ontosight.ai The synthesis of 6-azabicyclo[3.2.1]octanes can be influenced by the nature of the substituent on the nitrogen atom. nih.gov

Other related scaffolds include 8-azabicyclo[3.2.1]oct-3-ene, which has shown activity as an acetylcholinesterase inhibitor and a monoamine reuptake inhibitor. Additionally, diazabicycloalkanes, which contain a second nitrogen atom in the bicyclic system, have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors. mdpi.com

These comparative studies highlight that while the general azabicyclic framework provides a rigid and well-defined three-dimensional structure, the precise placement of the nitrogen atom and the substitution pattern are key determinants of a compound's pharmacological profile.

Computational and Theoretical Investigations of 8 Methyl 1 Azabicyclo 3.2.1 Octane

Quantum Chemical Calculations for Structural Elucidation and Conformational Analysis

Quantum chemical calculations are fundamental in delineating the three-dimensional geometry and conformational preferences of 8-Methyl-1-azabicyclo[3.2.1]octane.

Density Functional Theory (DFT) is a powerful method for examining the conformational isomers of tropane (B1204802) alkaloids, including this compound. researchgate.net A key area of investigation is the orientation of the N-methyl group, which can exist in either an axial or equatorial position relative to the piperidine (B6355638) ring within the bicyclic system. academie-sciences.fr For the parent compound, tropane, the equatorial conformer is generally more stable due to reduced steric hindrance. researchgate.net

DFT calculations have been employed to determine the relative free energies and optimized geometries of these conformers. For instance, studies on tropinone (B130398), a closely related derivative, have shown a preference for the equatorial conformer in the gas phase. academie-sciences.fr The energy difference between the conformers is influenced by the computational level of theory and the basis set used. academie-sciences.fr Furthermore, DFT has been utilized to study the transition states between these conformers, providing insights into the energy barriers for pyramidal inversion at the nitrogen atom. nih.gov

Table 1: Calculated Relative Free Energies and Ratios of Equatorial to Axial Conformers for Tropinone (a representative analogue) in Gas Phase

Level of TheoryΔG (kcal/mol)Equatorial:Axial Ratio
B3LYP/6-31G(d)1.0385:15
B3LYP/6-311+G(2d,p)0.8982:18
M06-2X/6-311+G(2d,p)1.2388:12
Data derived from studies on tropinone, a closely related analogue of this compound. academie-sciences.fr

Molecular dynamics (MD) simulations are a valuable tool for exploring the conformational space of bicyclic systems like this compound. While specific MD studies on this exact molecule are not widely published, MD simulations of related tropane alkaloids, such as cocaine, have been performed to understand their dynamic behavior. uni-stuttgart.deiucr.org These simulations model the molecule's movements over time, revealing the most populated conformational states and the energetic barriers between them. This information is critical for understanding how the molecule's shape and flexibility influence its interactions with other molecules. For example, MD simulations can be used to model the steric effects of substituents on reaction pathways.

In Silico Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational methods are employed to forecast the reactivity and selectivity of chemical reactions involving the this compound scaffold. For instance, DFT calculations can predict the most probable sites for electrophilic or nucleophilic attack, thereby guiding the synthesis of new derivatives.

The stereoselectivity of reactions, such as aldol (B89426) additions to the related tropinone, can be predicted by calculating the energies of the various possible transition states. researchgate.net For example, the N-methylation of a tropane derivative with an isotopically labeled methyl iodide was studied computationally to understand the factors governing selectivity under Curtin-Hammett conditions. nih.gov The study highlighted that the product distribution is dependent on the free energy barriers of the competing transition states. nih.gov

Computational Studies on Molecular Interactions and Binding Affinities (e.g., ligand-receptor interactions, excluding clinical context)

The interaction of molecules containing the this compound core with various proteins has been a significant area of computational research. Docking simulations and molecular dynamics are used to predict how these molecules bind to receptor sites and to estimate their binding affinities. researchgate.net

These computational studies are crucial for understanding the fundamental principles of molecular recognition. They can identify key amino acid residues within a binding pocket that interact with the ligand and quantify the contributions of different types of interactions, such as hydrogen bonds and van der Waals forces. For instance, computational studies on derivatives have suggested that the position of substituents, such as an amino group at the 2- or 3-position, can significantly affect binding to tropane alkaloid receptors due to spatial alignment within the binding pockets. Comparative molecular field analysis (CoMFA) models have also been developed for derivatives to provide insights into the factors that influence binding at different transporter sites. acs.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations are frequently used to predict spectroscopic properties, which serve as a powerful tool for structure verification when compared with experimental data. academie-sciences.fr For this compound and its derivatives, DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. academie-sciences.friucr.org These predictions are invaluable for assigning signals in experimental NMR spectra. Averaging calculated chemical shifts over configurations from an MD simulation can improve the accuracy of the prediction compared to static calculations. iucr.org

Similarly, the calculation of vibrational frequencies can assist in the interpretation of infrared (IR) spectra. researchgate.net The characteristic stretching and bending frequencies of the bicyclic framework and its substituents can be calculated and compared with experimental IR spectra. researchgate.net A good agreement between observed and calculated spectra is often found, particularly in the lower wavenumber region. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Tropane Derivative

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR (Axial N-CH₃)33.8 ppm34.2 ppm
¹³C NMR (Equatorial N-CH₃)41.5 ppm41.9 ppm
IR Frequency (C-H stretch)~2800-3000 cm⁻¹~2800-3000 cm⁻¹
Data derived from studies on tropinone and related tropane derivatives. academie-sciences.frkaust.edu.sa

Biosynthetic Pathways and Natural Product Occurrence of 8 Methyl 1 Azabicyclo 3.2.1 Octane Derivatives

Role of 8-Methyl-1-azabicyclo[3.2.1]octane as a Precursor in Tropane (B1204802) Alkaloid Biosynthesiswikipedia.orgtwistbioscience.com

The biosynthesis of tropane alkaloids is a complex process that begins with the formation of the characteristic 8-azabicyclo[3.2.1]octane ring system. researchgate.net Tropinone (B130398), the simplest tropane alkaloid, serves as a central intermediate in the creation of other more complex tropane alkaloids. nih.govnih.gov The formation of this key bicyclic structure is a critical step that defines this class of natural products. nih.govnih.gov

Enzymatic Steps in the Formation of Key Intermediates (e.g., Tropinone)twistbioscience.com

The biosynthesis of tropinone, a pivotal intermediate, involves a series of enzymatic reactions. A key discovery in elucidating this pathway was the identification of a type III polyketide synthase (PKS) from Atropa belladonna, named AbPYKS. nih.govnih.gov This enzyme catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid from the N-methyl-Δ¹-pyrrolinium cation and two molecules of malonyl-CoA. nih.govnih.gov This reaction is noteworthy for its use of an unconjugated N-methyl-Δ¹-pyrrolinium cation as a starter substrate. nih.gov

Following the action of AbPYKS, a cytochrome P450 enzyme, AbCYP82M3, facilitates the cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to form the tropane ring of tropinone. nih.govnih.gov The involvement of these two enzymes, a non-canonical polyketide synthase and a cytochrome P450, working in sequence, was a significant breakthrough in understanding tropinone biosynthesis. nih.gov

Relationship to Major Alkaloids (e.g., Hyoscyamine (B1674123), Scopolamine (B1681570), Cocaine)wikipedia.orgtwistbioscience.com

The this compound core, in the form of tropinone and its derivatives, is the structural foundation for a variety of well-known alkaloids. nih.gov Hyoscyamine and scopolamine, predominantly found in the Solanaceae family, and cocaine, characteristic of the Erythroxylaceae family, all originate from this common bicyclic precursor. nih.gov

The biosynthetic pathways for hyoscyamine and cocaine share the initial condensation reaction that forms the tropane ring. nih.gov However, the subsequent enzymatic modifications diverge, leading to the distinct structures of these alkaloids. nih.gov For instance, the reduction of the ketone group in tropinone is a critical step. In many plant species, two types of tropinone reductase enzymes (TRI and TRII) exist. TRI primarily produces tropine (B42219), the precursor for hyoscyamine and scopolamine, while TRII yields pseudotropine. wikipedia.org

The esterification of the tropane core with different acid moieties further diversifies the resulting alkaloids. Hyoscyamine is an ester of tropine and tropic acid, while cocaine is an ester of methylecgonine (B8769275) and benzoic acid. mdpi.comscispace.com The enzymes involved in these later steps, such as reductases and acyltransferases, exhibit specificity that contributes to the unique alkaloid profiles of different plant species. nih.gov

Identification and Isolation of Novel this compound Derivatives from Natural Sourcesmdpi.com

Research continues to uncover new derivatives of the this compound scaffold from various plant species. These discoveries expand the known diversity of tropane alkaloids and offer potential for new pharmacological applications. For example, calystegines, which are polyhydroxylated nortropane alkaloids, are found in several members of the Solanaceae and Convolvulaceae families. scielo.brufrgs.br These compounds are structurally related to tropane alkaloids and share the same biosynthetic origin. scielo.br

The isolation and characterization of these novel compounds often involve advanced analytical techniques. The identification of compounds like 3β-acetoxytropane and 3β-tigloyloxytropane highlights the structural variations that can occur on the tropane ring. scielo.br Furthermore, the discovery of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as potent enzyme inhibitors demonstrates the potential for finding novel bioactivities within this structural class. nih.gov

Chemo-taxonomic Significance of the this compound Core in Plant Families

The distribution of tropane alkaloids and their derivatives, all containing the this compound core, has significant implications for plant classification (chemotaxonomy). The presence of specific types of tropane alkaloids can be a characteristic feature of certain plant families, genera, and even species. scielo.brufrgs.br

For instance, tropane alkaloids are considered important chemotaxonomic markers for the Solanaceae family. scielo.brufrgs.br The occurrence of calystegines alongside traditional tropane alkaloids can also provide valuable taxonomic information, sometimes indicating a chemical dichotomy within a plant family. scielo.brufrgs.br This suggests that the evolution of the biosynthetic pathways for these compounds has occurred in a lineage-specific manner. scielo.br The scattered distribution of tropane alkaloids across different plant families, such as Solanaceae, Erythroxylaceae, and Convolvulaceae, is thought to be the result of convergent evolution. researchgate.net

Genetic and Metabolic Engineering Approaches for Biosynthesis (e.g., in yeast)twistbioscience.com

The elucidation of the biosynthetic pathways for tropane alkaloids has opened up opportunities for metabolic engineering to produce these valuable compounds in microbial hosts like yeast (Saccharomyces cerevisiae). nih.govnih.gov This approach offers a potential alternative to agricultural production, which can be subject to environmental and economic instabilities. nih.gov

Engineering yeast to produce tropane alkaloids involves introducing the necessary plant-derived genes for the entire biosynthetic pathway. nih.govpnas.org This includes the enzymes responsible for the formation of the tropinone core, as well as the subsequent modifying enzymes that lead to hyoscyamine and scopolamine. nih.gov A significant challenge in this process is the need to reconstruct complex plant pathways that are often distributed across different cellular compartments. nih.govpnas.org

Successful efforts have involved not only introducing the biosynthetic enzymes but also engineering cellular transport to move intermediates between different organelles within the yeast cell. nih.govpnas.org For example, transporters have been identified and incorporated to facilitate the movement of tropine and other intermediates into and out of the yeast vacuole, where key reactions occur. pnas.orgresearchgate.net By optimizing transporter function, cofactor regeneration, and growth conditions, researchers have achieved significant increases in the production of hyoscyamine and scopolamine in engineered yeast. nih.gov These advancements pave the way for the microbial production of these essential medicines and the potential to create novel tropane alkaloid derivatives. nih.govpnas.org

Advanced Analytical Techniques for Characterization of 8 Methyl 1 Azabicyclo 3.2.1 Octane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 8-methyl-1-azabicyclo[3.2.1]octane derivatives in solution. researchgate.net It provides invaluable information about the molecular framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule.

1D NMR (¹H, ¹³C) and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental characterization of the tropane (B1204802) scaffold. nih.govguidechem.com For instance, in the ¹H NMR spectrum of 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane, specific signals corresponding to the protons in the bicyclic system can be identified. acs.org Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. acs.org

However, due to the complex and often overlapping signals in 1D spectra of tropane alkaloids, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments. researchgate.net These techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete carbon framework and identifying substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule by identifying protons that are close in space, providing insights into the relative configuration of substituents on the tropane ring. nih.gov

The application of these 2D NMR techniques has been instrumental in the structural elucidation of newly isolated or synthesized tropane derivatives. openagrar.deresearchgate.net

Dynamic NMR for Conformational Exchange Studies

The tropane skeleton is not rigid and can undergo conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational exchange processes, such as the inversion of the nitrogen atom and ring-flipping. By analyzing NMR spectra at different temperatures, it is possible to determine the energy barriers and the relative populations of different conformers. academie-sciences.fr For example, studies on tropinone (B130398), a ketone derivative of tropane, have used computational and spectroscopic methods to investigate its conformational flexibility, revealing a preference for the equatorial N-methyl configuration in the gas phase. academie-sciences.fr The conformational preferences of these molecules can significantly influence their interaction with biological receptors. academie-sciences.fr

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and its derivatives. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula of a compound. uky.edu

Electron Ionization (EI) is a common ionization method used in MS, particularly in conjunction with Gas Chromatography (GC-MS). mdpi.com The resulting mass spectra exhibit characteristic fragmentation patterns that are diagnostic for the tropane ring system. mdpi.com Common fragment ions for tropane alkaloids are often observed at m/z values of 124, 113, 96, 95, 94, 83, and 82, which can help in identifying the core structure and the nature of its substituents. mdpi.com For example, the mass spectrum of 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane shows a characteristic fragment at m/z 124. acs.org

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by fragmenting a selected ion and analyzing the resulting daughter ions. researchgate.net This technique is particularly useful for distinguishing between isomers and for identifying the specific locations of substituents on the tropane ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of a tropane derivative will show characteristic absorption bands corresponding to C-H, C-N, and C-O bonds, as well as any other functional groups present, such as hydroxyl (-OH) or carbonyl (C=O) groups. academie-sciences.frresearchgate.net For instance, the IR spectrum of 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane displays distinct peaks that correspond to its structural features. acs.org

Furthermore, IR spectroscopy can be used to study hydrogen bonding interactions, both intramolecular and intermolecular. Changes in the position and shape of the absorption bands of functional groups involved in hydrogen bonding can provide insights into the strength and nature of these interactions. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Many tropane alkaloids are chiral and can exist as enantiomers, which are non-superimposable mirror images. Since enantiomers often have different pharmacological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the primary method used for assessing the enantiomeric purity of tropane derivatives. nih.govresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation. Various chromatographic methods, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE), can be adapted for chiral separations of tropane alkaloids. researchgate.net The development of effective chiral separation methods is essential for both the analysis of natural products and the quality control of synthetic tropane-based drugs.

Future Research Directions and Unexplored Avenues for 8 Methyl 1 Azabicyclo 3.2.1 Octane Research

Development of Novel and Sustainable Synthetic Routes to the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane skeleton is the central feature of tropane (B1204802) alkaloids, a class of natural products with a wide array of biological activities. rsc.orgresearchgate.net Consequently, extensive research has been dedicated to the stereoselective preparation of this fundamental structure. rsc.orgresearchgate.net Future efforts are increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.

A promising direction is the advancement of one-pot synthesis methods. For instance, the transformation of 2,5-Tetrahydrofurandimethanol (THFDM) into 8-oxa-3-azabicyclo[3.2.1]octane (a related scaffold) using a Pt/NiCuAlOx catalyst highlights the potential for similar streamlined processes for the nitrogen-containing core. researchgate.net Such methods reduce waste, save time, and are more cost-effective.

Furthermore, biocatalysis presents a green alternative for synthesizing chiral amines and their derivatives. The use of engineered enzymes, like (S)-selective transaminases, has been demonstrated for the asymmetric synthesis of an 8-azabicyclo[3.2.1]octan-3-amino derivative from a ketone precursor with high stereoselectivity. Expanding the toolkit of enzymes applicable to this scaffold could provide access to a wider range of enantiomerically pure derivatives under mild conditions.

Additionally, modern synthetic methods like ring-closing metathesis (RCM) and sequential oxidative Mannich reactions offer powerful tools for constructing the bicyclic system. nih.gov A concise synthesis of 8-azabicyclo[3.2.1]octanes has been described using sequential DDQ-mediated oxidative Mannich reactions, showcasing an innovative approach to forming this complex scaffold. nih.gov Future work will likely focus on refining these methods to improve yields, expand substrate scope, and enhance stereocontrol.

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot Aminocyclization Catalytic conversion of acyclic precursors directly to the bicyclic core. researchgate.netIncreased efficiency, reduced waste, lower cost.
Biocatalysis Use of enzymes (e.g., transaminases) for asymmetric synthesis. High enantioselectivity, mild reaction conditions, environmentally friendly.
Ring-Closing Metathesis (RCM) Cyclization of a diene-containing amine precursor using a ruthenium catalyst. Convergent route, good functional group tolerance.
Oxidative Mannich Reactions Sequential intermolecular and intramolecular couplings to build the ring system. nih.govConcise, utilizes readily available starting materials.

Application of Advanced Mechanistic Studies to Understand Reactivity and Selectivity

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones with predictable outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating molecular geometry, stability, and electronic properties that govern reactivity. While specific DFT studies on 8-Methyl-1-azabicyclo[3.2.1]octane are not extensively documented, the principles from research on the parent scaffold are directly applicable.

Future research should employ advanced DFT protocols, such as those using hybrid functionals like B3LYP with large basis sets, to model transition states and reaction pathways. These studies can elucidate the origins of stereoselectivity in cycloaddition reactions or desymmetrization processes, which are key strategies for accessing chiral derivatives. rsc.orgresearchgate.netresearchgate.net For example, mechanistic studies have revealed a "sandwich" reaction model with multiple weak-bond cooperative activations in certain cyclization reactions to form challenging chiral heterocyclic molecules. researchgate.net Applying these advanced computational and experimental techniques can help rationalize observed outcomes and guide the development of more selective catalysts and reaction conditions.

Exploration of New Chemical Space through Derivatization of the Azabicyclic System

The rigid 8-azabicyclo[3.2.1]octane scaffold serves as an excellent foundation for creating libraries of diverse compounds for various applications, including drug discovery. nih.gov The scaffold possesses multiple sites for diversification, allowing for the introduction of a wide array of pharmacophores and functional groups. nih.gov

Systematic derivatization efforts can explore new chemical space and probe structure-activity relationships (SAR). For example, a library of unsymmetrical ureas was prepared based on the 8-azabicyclo[3.2.1]octane scaffold, demonstrating the feasibility of generating a large number of analogs through a common intermediate. nih.gov Similarly, extensive SAR studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been conducted to identify potent and selective inhibitors for monoamine transporters. nih.gov

Future work will involve expanding the types of chemical modifications. This includes not only substitutions on the nitrogen atom and at various positions on the carbon framework but also the synthesis of more complex fused-ring systems. Constraining the piperidine (B6355638) core of other molecules into the more rigid azabicyclic scaffold has been shown to be beneficial for biological activity, suggesting a promising strategy for lead optimization. nih.govsemanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Designing New Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize molecular design and drug discovery. nih.goveaspublisher.com These computational tools can analyze vast datasets of chemical structures and their associated properties to build predictive models. For the 8-azabicyclo[3.2.1]octane system, ML models can be trained to predict biological activity, physicochemical properties, and potential toxicity of novel derivatives before their synthesis, thereby saving significant time and resources.

Generative models, a subset of AI, can design entirely new molecules based on the azabicyclic framework with desired properties. nih.gov Graph machine learning, in particular, provides a powerful framework for computer-aided molecular design (CAMD), enabling the design of molecules with specific target properties in a continuous molecular space. tudelft.nlresearchgate.net Future research will focus on developing and applying these models to:

Inverse QSAR: Design new this compound derivatives that are optimized for a specific biological target or property profile. easpublisher.com

Property Prediction: Accurately forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates with better drug-like characteristics.

Reaction Prediction: Suggest optimal synthetic routes for novel designed compounds.

Deeper Understanding of Conformational Dynamics and their Influence on Molecular Function

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its function. The 8-azabicyclo[3.2.1]octane core is a rigid system, but its substituents can adopt different orientations, influencing how the molecule interacts with biological targets. bloomtechz.com

Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computational methods are essential for characterizing these conformational preferences. Molecular mechanics (MM3 force field) and quantum mechanics calculations have been used to study the conformational dynamics of related N-fused azabicycles, providing insights into their flexibility and the relative energies of different conformers. researchgate.net

Future investigations should focus on a more detailed analysis of the conformational landscape of various this compound derivatives. This includes studying the influence of different substituents on the ring conformation and the rotational barriers of exocyclic bonds. Understanding these dynamic behaviors can provide crucial insights for designing molecules with improved binding affinity and selectivity for their targets.

Biosynthetic Engineering for Enhanced Production of Specific this compound Derivatives

Many important 8-azabicyclo[3.2.1]octane derivatives, such as the tropane alkaloids, are natural products isolated from plants. uni-regensburg.debeilstein-journals.org The biosynthetic pathways for these compounds represent an opportunity for metabolic engineering. By identifying and manipulating the genes and enzymes involved in the biosynthesis of the 8-azabicyclo[3.2.1]octane core and its subsequent modifications, it may be possible to enhance the production of specific valuable compounds in microbial or plant-based systems.

Future research in this area would involve:

Pathway Elucidation: Fully characterizing the enzymatic steps involved in the formation of the bicyclic core and its derivatives in various organisms.

Enzyme Engineering: Modifying the substrate specificity or catalytic efficiency of key biosynthetic enzymes to produce novel, non-natural derivatives.

Metabolic Engineering: Transferring the biosynthetic pathways into heterologous hosts like yeast or bacteria, which can be optimized for large-scale, controlled fermentation to produce specific target molecules.

Design of Novel Scaffolds Based on the 8-Azabicyclo[3.2.1]octane Structure for Diverse Chemical Applications

The unique, rigid, and three-dimensional structure of the 8-azabicyclo[3.2.1]octane system makes it an attractive starting point for the design of entirely new molecular scaffolds. By replacing or modifying parts of the core structure, novel bicyclic and tricyclic systems with unique properties can be created.

For example, replacing the nitrogen bridge with an oxygen or sulfur atom leads to the 8-oxa- and 8-thiabicyclo[3.2.1]octane skeletons, respectively, which have also been explored for biological applications. researchgate.netnih.gov Further modifications could involve expanding or contracting one of the rings or fusing additional rings onto the framework. These novel scaffolds can then be decorated with various functional groups, leading to compound libraries with broad structural diversity. mdpi.com This strategy of "scaffold hopping" based on a proven structural motif is a powerful approach for discovering new chemical entities with applications ranging from medicinal chemistry to materials science.

Q & A

Basic Research Questions

Q. What are the primary biological targets of 8-methyl-1-azabicyclo[3.2.1]octane derivatives, and how are these interactions experimentally validated?

  • Answer: Derivatives of this compound exhibit high affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions are validated using radioligand binding assays and functional uptake inhibition studies. For example, BIMU compounds (e.g., BIMU 1 and BIMU 8) act as partial agonists at 5-HT4 receptors, with binding affinities quantified via competitive displacement experiments using tritiated ligands . Electrophysiological methods, such as intracellular recordings in myenteric neurons, further confirm modulatory effects on neurotransmitter release .

Q. What synthetic strategies are employed to construct the this compound scaffold?

  • Answer: Key methods include:

  • Stille/Suzuki cross-coupling: Used to introduce aryl/heteroaryl groups at the C3 position, achieving yields >70% in optimized conditions .
  • Reductive amination and cyclization: LiAlH4-mediated reduction of 2-azabicyclo[3.2.1]octan-3-ones generates the bicyclic core .
  • Radical cyclization: For stereoselective synthesis, n-tributyltin hydride/AIBN promotes cyclization of allyl-substituted intermediates with >99% diastereocontrol .
    • Challenges include managing regioselectivity in bridged systems and minimizing byproducts during ring closure .

Q. How are this compound derivatives analyzed for purity and structural confirmation?

  • Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for quantifying derivatives in complex matrices (e.g., biological samples). Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques (COSY, NOESY), resolves stereochemistry and confirms bridgehead substituents . X-ray crystallography is used to establish absolute configurations, as seen in studies of (+)-8-methyl-6,7-dimethyl derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological profile of this compound derivatives?

  • Answer: The scaffold contains multiple chiral centers, and enantiomers often show divergent activities. For instance, (+)-8-methyl-6,7-dimethyl derivatives exhibit potent narcotic antagonist-analgesic properties, while (-)-enantiomers are less active . Stereoselective synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) is critical for accessing enantiopure targets . Computational docking studies reveal that the (1R,5S) configuration optimizes DAT binding by aligning the methyl group with hydrophobic pockets .

Q. What computational tools are used to predict structure-activity relationships (SAR) in this scaffold?

  • Answer:

  • Molecular dynamics (MD) simulations: Assess ligand-receptor stability in monoamine transporters, identifying key residues (e.g., DAT Tyr156) for hydrogen bonding .
  • QSAR models: Built using descriptors like logP, polar surface area, and bridgehead substituent volume to predict IC50 values for DAT/SERT inhibition. For example, bulky aryl groups at C3 correlate with enhanced SERT selectivity (R² = 0.89 in training sets) .
  • Density functional theory (DFT): Calculates transition-state energies to optimize synthetic routes, such as cyclization barriers in radical-mediated pathways .

Q. How do metabolic pathways impact the in vivo efficacy of this compound-based therapeutics?

  • Answer: Studies on brasofensine (a DAT inhibitor) show hepatic metabolism via CYP3A4-mediated N-demethylation and glucuronidation, producing inactive metabolites. Stable isotope tracing in rats identifies major metabolites like 3-hydroxylated derivatives, which are excreted renally . Co-administration with CYP inhibitors (e.g., ketoconazole) increases bioavailability by 40% in preclinical models, highlighting the need for pharmacokinetic optimization .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the role of the C3 substituent in DAT vs. SERT selectivity. How can researchers reconcile these discrepancies?

  • Answer: Disparate results arise from variations in assay conditions (e.g., cell lines vs. native tissue) and substituent electronic profiles. For example:

  • Electron-withdrawing groups (NO2, CF3): Increase DAT selectivity (Ki = 2 nM) in HEK293 cells but show reduced potency in neuronal preparations due to membrane permeability limits .
  • Electron-donating groups (OCH3, NH2): Enhance SERT affinity (Ki = 5 nM) in cortical synaptosomes but induce off-target mAChR activity .
    • Resolution: Standardize assays using recombinant transporters expressed in identical cell lines and apply multivariate regression to deconvolute substituent effects .

Methodological Best Practices

Aspect Recommendation Reference
Stereochemical Analysis Use NOESY NMR to confirm bridgehead configurations and chiral HPLC for enantiopurity validation.
Metabolic Stability Incubate derivatives with human liver microsomes (HLMs) and track depletion via LC-MS/MS.
Computational Modeling Combine MD simulations with free-energy perturbation (FEP) to predict binding ΔG values.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.